molecular formula C₁₉H₁₃D₃N₂O₅ B1146888 N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 CAS No. 1794767-93-3

N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3

Cat. No.: B1146888
CAS No.: 1794767-93-3
M. Wt: 355.56
InChI Key:
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Description

N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 is a labeled analogue of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound is used in various scientific research applications, particularly in metabolic research and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 involves several steps, starting with the preparation of the isoquinoline core. The key steps include:

    Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: This step typically involves a nucleophilic aromatic substitution reaction.

    Methylation and Hydroxylation: These steps are carried out using methylating agents and hydroxylating agents, respectively.

    Coupling with Glycine: The final step involves coupling the isoquinoline derivative with glycine under peptide coupling conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenoxy derivatives.

Scientific Research Applications

N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 is used in a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry and as a precursor in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to hypoxia and cellular metabolism.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anemia and other hypoxia-related conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 involves inhibition of hypoxia-inducible factor prolyl hydroxylase. This inhibition leads to stabilization of hypoxia-inducible factors, which in turn activate the transcription of genes involved in erythropoiesis and angiogenesis.

Comparison with Similar Compounds

Similar Compounds

    Roxadustat: The unlabeled analogue of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3.

    Daprodustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor.

    Vadadustat: Similar in function to Roxadustat and used in the treatment of anemia.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a reference standard in mass spectrometry.

Properties

CAS No.

1794767-93-3

Molecular Formula

C₁₉H₁₃D₃N₂O₅

Molecular Weight

355.56

Synonyms

[[(4-Hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)carbonyl]amino]acetic Acid-d3; 

Origin of Product

United States

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